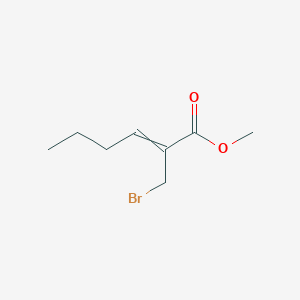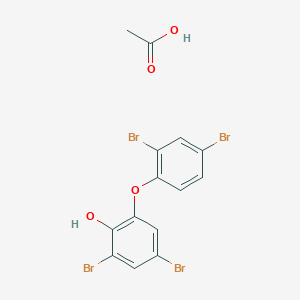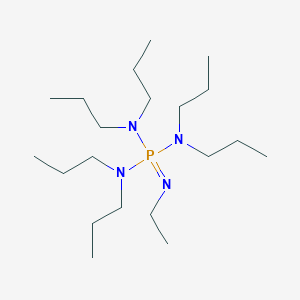
3-Bromo-2-chloropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloropropan-1-ol is an organic compound with the molecular formula C3H6BrClO It is a halogenated alcohol, characterized by the presence of both bromine and chlorine atoms attached to a three-carbon chain with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloropropan-1-ol can be synthesized through several methods. One common approach involves the halogenation of glycerol or its derivatives. For instance, the reaction of glycerol with hydrobromic acid and hydrochloric acid under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Bromo-2-chloropropan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds, while reduction reactions can convert the halogenated carbons to hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
3-Bromo-2-chloropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Bromo-2-chloropropan-1-ol involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
3-Chloro-1-propanol: Similar structure but lacks the bromine atom.
1-Bromo-3-chloropropane: Similar structure but lacks the hydroxyl group.
2-Bromo-1-propanol: Similar structure but with different positioning of the halogen atoms.
Uniqueness
3-Bromo-2-chloropropan-1-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, making it a valuable compound for various synthetic and research applications. Its dual halogenation provides distinct reactivity patterns compared to other similar compounds.
属性
CAS 编号 |
84907-15-3 |
|---|---|
分子式 |
C3H6BrClO |
分子量 |
173.43 g/mol |
IUPAC 名称 |
3-bromo-2-chloropropan-1-ol |
InChI |
InChI=1S/C3H6BrClO/c4-1-3(5)2-6/h3,6H,1-2H2 |
InChI 键 |
GYDGVDCCKGTKNW-UHFFFAOYSA-N |
规范 SMILES |
C(C(CBr)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)

![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)


![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)




-lambda~2~-stannane](/img/structure/B14417670.png)
